molecular formula C11H16N2O B13740490 N'-(p-Methoxybenzyl)-N,N-dimethylformamidine CAS No. 101398-68-9

N'-(p-Methoxybenzyl)-N,N-dimethylformamidine

Cat. No.: B13740490
CAS No.: 101398-68-9
M. Wt: 192.26 g/mol
InChI Key: XTTRDPBXGYNKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(p-Methoxybenzyl)-N,N-dimethylformamidine is a formamidine derivative characterized by a dimethylamino group and a p-methoxybenzyl substituent. This compound is notable for its role in organic synthesis, particularly as an intermediate in the preparation of heterocyclic compounds such as pyrazolo[3,4-d]pyrimidines and quinazolines . The p-methoxybenzyl group confers unique electronic and steric properties, influencing reactivity and stability in synthetic pathways. Formamidines like this are also explored for pesticidal activity, though the methoxy substituent differentiates it from commercial acaricides like chlordimeform (N'-(4-chloro-o-tolyl)-N,N-dimethylformamidine) .

Properties

CAS No.

101398-68-9

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N'-[(4-methoxyphenyl)methyl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C11H16N2O/c1-13(2)9-12-8-10-4-6-11(14-3)7-5-10/h4-7,9H,8H2,1-3H3

InChI Key

XTTRDPBXGYNKNR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NCC1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(p-Methoxybenzyl)-N,N-dimethylformamidine typically involves the reaction of p-methoxybenzyl chloride with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N’-(p-Methoxybenzyl)-N,N-dimethylformamidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(p-Methoxybenzyl)-N,N-dimethylformamidine primarily involves its role as a protecting group. The p-methoxybenzyl group stabilizes the compound and can be selectively removed under oxidative conditions. This allows for the temporary protection of functional groups during complex synthetic sequences .

Comparison with Similar Compounds

Key Findings :

  • Methoxy Group : The electron-donating p-methoxybenzyl substituent increases electron density, favoring side reactions like formamidine by-product formation in Vilsmeier–Haack syntheses .
  • Chloro and Cyano Substituents: Electron-withdrawing groups (e.g., Cl, CN) improve reaction control and yields in cyclization reactions, as seen in quinazoline syntheses .
  • Steric Effects : Bulky groups (e.g., tert-butyl) hinder reactivity but enhance selectivity in metal-catalyzed reactions .

Stability and Environmental Impact

  • Methoxy Derivatives : Likely more susceptible to oxidative degradation than chloro-substituted formamidines due to the electron-rich aromatic ring .
  • Chlordimeform: Persists in the environment, posing risks to non-target species like predaceous mites .
  • tert-Butyl Analog : High steric bulk may reduce metabolic breakdown, increasing environmental half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.